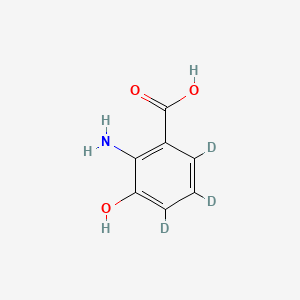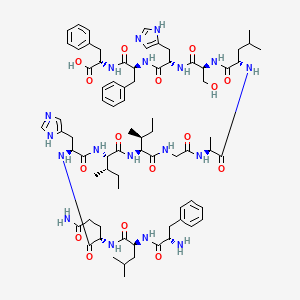![molecular formula C34H30Cl2FeNiP2+2 B15134944 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B15134944.png)
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride: is a coordination compound that features a nickel(II) center coordinated to a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, and two chloride ions. This compound is notable for its applications in homogeneous catalysis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves the reaction of nickel(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as:
NiCl2+dppf→[Ni(dppf)Cl2]
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent choice, temperature control, and inert atmosphere are critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride undergoes various types of reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: The nickel center can undergo oxidation or reduction, altering the oxidation state of the metal.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions are typically carried out in polar solvents such as dichloromethane or tetrahydrofuran.
Oxidation-Reduction Reactions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various nickel complexes with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: This compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
Biology and Medicine:
Bioconjugation: The compound can be used in the synthesis of bioconjugates for drug delivery systems.
Imaging: Nickel complexes are explored for their potential use in imaging techniques due to their unique electronic properties.
Industry:
Polymerization: It is used in the polymerization of olefins, contributing to the production of various polymers with specific properties.
Material Science: The compound is involved in the synthesis of advanced materials, including conductive polymers and molecular electronics.
Mecanismo De Acción
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exerts its effects is primarily through its role as a catalyst. The nickel center facilitates the formation and breaking of chemical bonds, particularly in cross-coupling reactions. The ferrocene moiety provides stability and electronic properties that enhance the catalytic activity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic cycle.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): The ligand itself, without the nickel center, is used in various metal complexes.
Uniqueness:
Stability: The ferrocene moiety in [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride provides exceptional stability to the complex.
Catalytic Activity: The nickel center in this compound offers unique catalytic properties, making it highly effective in cross-coupling reactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C34H30Cl2FeNiP2+2 |
|---|---|
Peso molecular |
686.0 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
Clave InChI |
YEIOLSIOGKBJAR-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


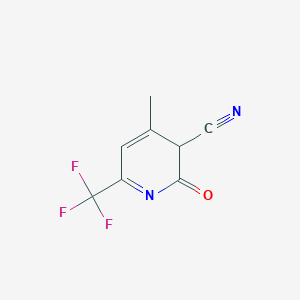
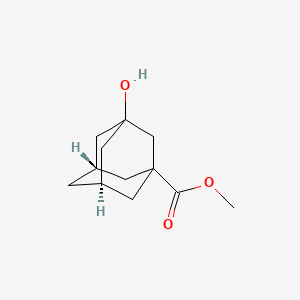
![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)

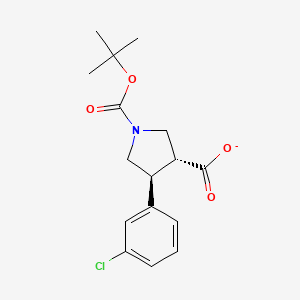
![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
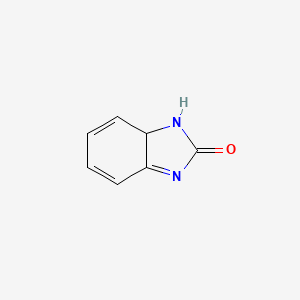
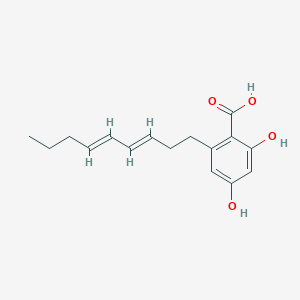

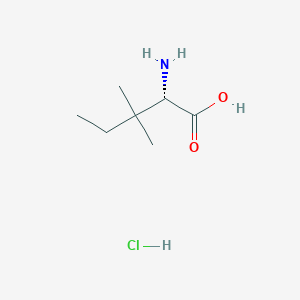

![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)
